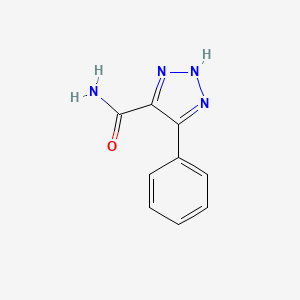

5-phenyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Phenyl-1H-1,2,3-triazole-4-carboxamide is a nitrogen-containing heterocyclic compound . It is part of the 1,2,3-triazoles family, which are known for their broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, including this compound, has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . A new nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex have been synthesized using diaminomaleodinitrile as the starting material in a three-step synthesis .Molecular Structure Analysis

The 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .Chemical Reactions Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research due to its versatile applications . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .Physical And Chemical Properties Analysis

The molecular weight of this compound is 217.2272 . The 1,2,3-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment, and hydrogen bonding ability .Wissenschaftliche Forschungsanwendungen

5-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications. It is widely used in organic chemistry as a reagent for the synthesis of other organic compounds. It is also used in biochemistry for the study of enzyme-catalyzed reactions and for the development of new drugs. In pharmacology, it is used to study the effects of drugs on various biological systems. In medical research, it is used to study the effects of drugs on the human body.

Wirkmechanismus

Target of Action

5-Phenyl-1H-1,2,3-triazole-4-carboxamide is a derivative of 1,2,3-triazole, which has been found to have broad pharmaceutical activities It’s worth noting that 1,2,3-triazole derivatives have been reported to show remarkable anticancer activity . They have been found to have a significant activity on leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer .

Mode of Action

It’s known that the anticancer activity of 1,2,3-triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Biochemical Pathways

1,2,3-triazole derivatives have been reported to interfere with various pathways associated with cancer, such as the epidermal growth factor receptor (egfr) pathway .

Result of Action

It’s known that some 1,2,3-triazole derivatives have shown remarkable anticancer activity .

Action Environment

It’s worth noting that the chemical stability of 1,2,3-triazoles is usually high, and they are generally inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions, even at high temperatures .

Vorteile Und Einschränkungen Für Laborexperimente

The major advantage of using 5-phenyl-1H-1,2,3-triazole-4-carboxamide for lab experiments is its relatively low cost and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound for lab experiments. It is a relatively weak inhibitor, so higher concentrations may be required to achieve desired effects. It is also not very soluble in water, so solubilizing agents may need to be used.

Zukünftige Richtungen

There are several potential future directions for the use of 5-phenyl-1H-1,2,3-triazole-4-carboxamide in scientific research. It could be used to develop more effective drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. It could also be used to study the effects of drugs on the human body, and to develop more effective treatments for various conditions, such as depression and anxiety. Additionally, this compound could be used to study the effects of drugs on the brain, and to develop new treatments for neurological disorders. Finally, this compound could be used to study the effects of drugs on the immune system, and to develop new treatments for autoimmune diseases.

Synthesemethoden

5-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized by several methods. One method involves the reaction of 5-phenyl-1H-1,2,3-triazole with formamide in the presence of a base, such as piperidine or sodium ethoxide. The reaction proceeds in a two-step process, with the formation of the intermediate 5-phenyl-1H-1,2,3-triazole-4-carbamate, followed by the addition of formic acid to form the final product. Another method involves the reaction of 5-phenyl-1H-1,2,3-triazole with a carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds in a two-step process, with the formation of the intermediate 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, followed by the addition of formamide to form the final product.

Biochemische Analyse

Biochemical Properties

It is known that triazole derivatives can interact with a variety of enzymes and proteins . For instance, some triazole derivatives have been reported to inhibit glycogen synthase kinase-3

Cellular Effects

Some triazole derivatives have shown anticancer activity, suggesting that they may have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 5-Phenyl-1H-1,2,3-Triazole-4-Carboxamide on various types of cells and cellular processes are still being studied.

Molecular Mechanism

Some triazole derivatives have been found to interact with β-tubulin via hydrogen bonding , which could potentially affect enzyme activation or inhibition and changes in gene expression

Temporal Effects in Laboratory Settings

Some triazole derivatives have shown stability and thermal stability

Eigenschaften

IUPAC Name |

5-phenyl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-9(14)8-7(11-13-12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,14)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZPBIWWQVRXNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-cyanophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6479325.png)

![2'-amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B6479327.png)

![ethyl 2-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate](/img/structure/B6479351.png)

![methyl 2-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate](/img/structure/B6479353.png)

![2'-amino-7'-methyl-2,5'-dioxo-6'-[(pyridin-3-yl)methyl]-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B6479356.png)

![N-(2-ethoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6479371.png)

![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B6479378.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6479385.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6479395.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6479396.png)

![9-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479397.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479410.png)

![1-[(2,5-dimethylphenyl)methyl]-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479423.png)